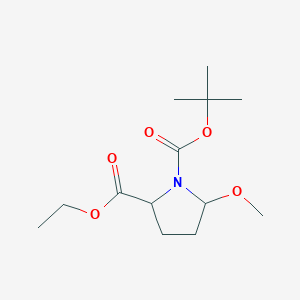

(2R)-1-tert-butyl2-ethyl5-methoxypyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16485528

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3 |

| Standard InChI Key | FCXVFLKZKFYVFC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC |

Introduction

Synthesis

The synthesis of (2R)-1-tert-butyl-2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Below is a generalized synthetic route:

-

Starting Material: The synthesis begins with a pyrrolidine precursor, often substituted with protective groups like tert-butoxycarbonyl (Boc) to shield reactive sites.

-

Functionalization:

-

Introduction of the ethyl group at position 2 via alkylation.

-

Methoxylation at position 5 using methylating agents such as dimethyl sulfate or methyl iodide.

-

-

Esterification:

-

The carboxylic acid groups are converted into esters using alcohols (e.g., methanol or ethanol) in the presence of acid catalysts.

-

-

Purification and Isolation:

-

The final compound is purified through recrystallization or chromatography to ensure high purity.

-

Characterization

The compound is characterized using advanced spectroscopic and analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (1H, 13C) | Confirms the chemical structure and substituent positions. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Identifies functional groups such as esters and methoxy groups. |

| X-Ray Crystallography | Provides detailed information about the three-dimensional structure. |

Medicinal Chemistry

Pyrrolidine derivatives like this compound are often explored for their pharmacological properties, including:

-

Acting as intermediates in the synthesis of drugs targeting neurological disorders.

-

Potential use in designing enzyme inhibitors or receptor modulators.

Organic Synthesis

The compound's functional groups make it a versatile intermediate for:

-

Asymmetric synthesis due to its stereochemical configuration.

-

Building complex heterocyclic frameworks for pharmaceutical research.

Material Science

Pyrrolidine derivatives have been investigated for their role in developing advanced materials such as polymers and catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume